molecular formula C15H18N2O3S B6369087 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine CAS No. 1261976-10-6

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine

Cat. No.: B6369087
CAS No.: 1261976-10-6
M. Wt: 306.4 g/mol
InChI Key: TYOPPDDIXFXAHE-UHFFFAOYSA-N
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Description

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine is a chemical compound that features a pyridine ring substituted with a hydroxyl group at the 2-position and a 3-(3-t-butylsulfamoylphenyl) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine typically involves the following steps:

    Formation of the Sulfamoylphenyl Intermediate: The initial step involves the synthesis of 3-t-butylsulfamoylphenyl, which can be achieved through the reaction of 3-t-butylphenol with sulfamoyl chloride under basic conditions.

    Coupling with Pyridine Derivative: The sulfamoylphenyl intermediate is then coupled with a pyridine derivative, such as 2-hydroxypyridine, using a suitable coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The sulfamoyl group can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Reducing agents such as LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-pyridone derivatives.

    Reduction: Formation of 3-(3-t-butylaminophenyl)-2-hydroxypyridine.

    Substitution: Formation of various substituted pyridine derivatives depending on the substituent introduced.

Scientific Research Applications

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine has several applications in scientific research:

    Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting enzymes or receptors.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

    Material Science: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the hydroxyl and sulfamoyl groups allows for hydrogen bonding and other interactions with biological molecules, which can influence its efficacy and selectivity.

Comparison with Similar Compounds

Similar Compounds

    3-(3-t-Butylphenyl)-2-hydroxypyridine: Lacks the sulfamoyl group, which may affect its reactivity and interactions.

    3-(3-t-Butylsulfamoylphenyl)-2-methoxypyridine: Contains a methoxy group instead of a hydroxyl group, which can influence its chemical properties and applications.

Uniqueness

3-(3-t-Butylsulfamoylphenyl)-2-hydroxypyridine is unique due to the presence of both the hydroxyl and sulfamoyl groups, which provide a combination of reactivity and potential for interactions with biological molecules. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-tert-butyl-3-(2-oxo-1H-pyridin-3-yl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3S/c1-15(2,3)17-21(19,20)12-7-4-6-11(10-12)13-8-5-9-16-14(13)18/h4-10,17H,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYOPPDDIXFXAHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC=CNC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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